Cyclopenta-1,2-diene

CAS No.: 50682-89-8

Cat. No.: VC19633733

Molecular Formula: C5H6

Molecular Weight: 66.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50682-89-8 |

|---|---|

| Molecular Formula | C5H6 |

| Molecular Weight | 66.10 g/mol |

| Standard InChI | InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2 |

| Standard InChI Key | VRNCRGHDRGGBLW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=C=C1 |

Introduction

Structural and Electronic Properties

Molecular Architecture

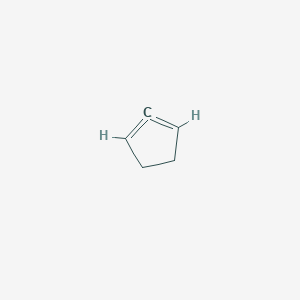

Cyclopenta-1,2-diene features a cumulenic structure with conjugated double bonds at the 1,2-positions of a cyclopentene ring (Fig. 1). This arrangement creates significant angle strain, as the ideal 180° bond angle for sp-hybridized carbons conflicts with the 108° internal angles of a regular pentagon . Density functional theory (DFT) calculations predict a diradical intermediate during its formation, which contributes to its instability .

The molecular formula (C₅H₆) and exact mass (66.04700 g/mol) align with other cyclopentadiene isomers, but its distinct bonding topology results in unique spectroscopic signatures . Nuclear magnetic resonance (NMR) studies of derivatives reveal upfield-shifted vinyl protons (δ 2.67–2.81 ppm) and characteristic sp² carbon resonances .

Comparative Stability

Unlike the more stable 1,3-cyclopentadiene (pKₐ = 16), which dimerizes reversibly at room temperature , the 1,2-isomer resists isolation due to extreme kinetic instability. Theoretical models attribute this to increased ring strain energy (≈30 kcal/mol higher than 1,3-cyclopentadiene) .

Synthetic Approaches

Historical Attempts

Early efforts to synthesize cyclopenta-1,2-diene via Favorskii-type eliminations from halogenated precursors (e.g., 1-chlorocyclopentene) inadvertently produced cyclopentyne intermediates instead . The failure of these methods underscored the compound’s reluctance to adopt the strained allene geometry under mild conditions.

Modern Methodology

A breakthrough emerged through the use of 1-(2-iodocyclopent-1-en-1-yl)benzene (13) as a precursor. Treatment with potassium tert-butoxide (KOtBu) at 240°C in benzene induces dehydroiodonation, generating the transient allene 1-phenyl-cyclopenta-1,2-diene (8) . Key reaction parameters include:

| Parameter | Value |

|---|---|

| Temperature | 240°C |

| Solvent | Benzene |

| Base | KOtBu |

| Yield (8 + byproducts) | 45% |

The reaction proceeds via a diradical intermediate (16), which abstracts a hydrogen atom from solvent molecules to form 1-(2-phenylcyclopent-1-en-1-yl)benzene (15a) . Deuterium-labeling experiments confirmed benzene as the hydrogen source .

Spectroscopic Characterization

NMR Analysis

The ¹H NMR spectrum of precursor 13 shows distinct signals:

-

Aromatic protons: δ 7.2–7.6 (multiplet)

-

Methylenic protons: δ 2.81 (br. triplet), δ 2.67 (br. triplet), δ 1.98 (quintet, J = 7.6 Hz)

¹³C NMR confirms the fully substituted double bond through six sp² carbon resonances .

Computational Validation

DFT calculations at the B3LYP/6-31G(d) level support the proposed -sigmatropic rearrangement pathway, with activation barriers ≈18 kcal/mol lower than for 1,3-cyclopentadiene .

Reactivity and Applications

Organometallic Relevance

Derivatives like 1-phenyl-cyclopenta-1,2-diene may serve as ligands in transition metal complexes, analogous to cyclopentadienyl (Cp) coordination chemistry . Preliminary attempts to stabilize the allene via π-complexation with Group 6 metals are underway.

Challenges and Future Directions

Stabilization Strategies

Current research focuses on:

-

Steric protection via bulky substituents (e.g., tris(trimethylsilyl) groups)

-

Low-temperature matrix isolation techniques

-

In situ generation for cascade reactions

Computational Design

Machine learning models are being trained to predict substituent effects on allene stability, aiming to identify synthetic targets with half-lives >1 hour at 25°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume